[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid
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Overview
Description
[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid typically involves the alkylation of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one in an alkaline medium. This reaction proceeds regioselectively at the sulfur atom to form sulfanyl derivatives . The reaction conditions often include the use of potassium hydroxide (KOH) and an equimolar amount of aqueous hydrochloric acid (HCl) to complete the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A related compound with similar structural features but different functional groups.
6-Methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one: A precursor in the synthesis of [(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid.
Uniqueness
This compound is unique due to its combination of furan and pyridine rings, along with the sulfanyl and acetic acid functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H9NO4S |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-5-2-6-3-15-10(14)8(6)9(11-5)16-4-7(12)13/h2H,3-4H2,1H3,(H,12,13) |
InChI Key |
IKHPOZMORFTFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=O)O)C(=O)OC2 |
Origin of Product |
United States |
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